Blood-Brain Barrier Penetrance Enables Central Nav1.8 Blockade
In contrast to PF-06305591, a structurally related Nav1.8 blocker that does not readily cross the blood-brain barrier (BBB), PF 04531083 demonstrates robust brain penetration. This is functionally validated in Tcf4tr/+ mice, a model of Pitt-Hopkins syndrome, where PF 04531083 normalized central CO2/H+ chemosensitivity, whereas PF-06305591 had minimal effect [1].
| Evidence Dimension | CO2-dependent respiratory output (0-7% CO2 slope) |
|---|---|
| Target Compound Data | 0.79 ± 0.10 (PF-04531083, 40 mg/kg i.p.) |
| Comparator Or Baseline | 0.59 ± 0.08 (saline baseline); 0.50 ± 0.09 (PF-06305591, 2 mg/kg i.p.) |
| Quantified Difference | 34% improvement over saline; 58% greater response than PF-06305591 |
| Conditions | Awake Tcf4tr/+ mice, whole-body plethysmography |
Why This Matters
For researchers investigating central nervous system (CNS) roles of Nav1.8 or neurological conditions with a suspected central component, PF 04531083 is the only validated BBB-penetrant tool compound with a well-defined clinical background.
- [1] Ekins TG, et al. Targeting central Nav1.8 channels improves respiratory function in a mouse model of Pitt-Hopkins syndrome. Nat Commun. 2021;12(1):6263. View Source
